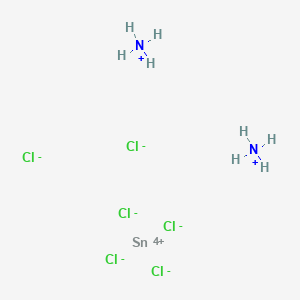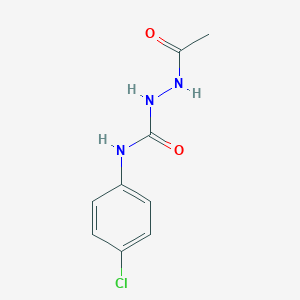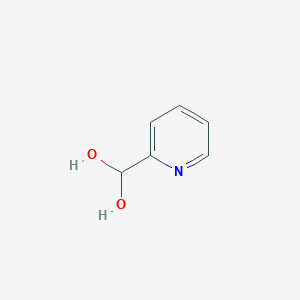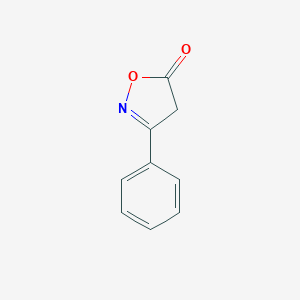
2,4,6-Triamino-5-chloroquinazoline
Übersicht
Beschreibung
2,4,6-Triamino-5-chloroquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and pharmaceutical research. It is a heterocyclic organic compound that contains three amino groups and a chlorine atom attached to a quinazoline ring system.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, synthesized using aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, have shown mild to moderate antimalarial activity (Bhat et al., 2016).
Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, with some compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).
Antitumor Agents : Several studies have focused on synthesizing and evaluating novel quinazoline derivatives as potential antitumor agents. For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells (Sonego et al., 2019).
Antitubercular Agents : Novel substituted 1,2,3-triazolyldihydroquinolines have been synthesized and screened for anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, identifying some derivatives as promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2019).
Analgesic Activity : Some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety have been synthesized and screened for analgesic activity (Saad et al., 2011).
Synthesis and Reactivity : Studies on the synthesis and reactivity of chloroquinazolines, including 2-chloroquinazoline, have been conducted to explore their potential as versatile building blocks in heterocyclic chemistry (Henriksen & Sørensen, 2006).
Eigenschaften
IUPAC Name |
5-chloroquinazoline-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-6-3(10)1-2-4-5(6)7(11)14-8(12)13-4/h1-2H,10H2,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXVYNQIJJTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Cl)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169931 | |
| Record name | 2,4,6-Triamino-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triamino-5-chloroquinazoline | |
CAS RN |
17511-20-5 | |
| Record name | 2,4,6-Triamino-5-chloroquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Triamino-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 2,4,6-Triamino-5-chloroquinazoline and its interaction with dihydrofolate reductase?
A1: While the provided abstract doesn't delve into the specifics of the interaction mechanism, it does confirm that the research paper elucidates the structure of 2,4,6-Triamino-5-chloroquinazoline, a known dihydrofolate reductase inhibitor []. Understanding the structural details of this compound is crucial for comprehending how it binds to and inhibits dihydrofolate reductase. Dihydrofolate reductase plays a critical role in the folic acid cycle, essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of this enzyme disrupts DNA synthesis and cellular replication, making it a target for various chemotherapeutic agents. Further details on the interaction mechanism, binding sites, and potential conformational changes upon binding would require a thorough examination of the full research paper.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














